What exactly is Puromycin?
Puromycin is an aminonucleoside-based antibiotic that is derived from the Streptomyces alboniger bacterium. It causes premature termination of the chain while translation occurs within the ribosome. The molecule's structure is similar to the 3'-end of the aminoacylated tRNA. It is inserted into the A site and is transferred to the growing chain creating puromycylated chains and premature chain release. The molecule is more potent than hydrolysis and also stops the ribosome. Puromycin is specific for prokaryotes or Eukaryotes.
Puromycin is essential to the display of mRNA. In this process, the puromycin molecule is chemically connected to the end of an mRNA template, transforming into protein. The puromycin molecule can then create an interlocking link with the growing peptide chain, allowing the mRNA to connect to the translational product physically.
The antibodies that recognize the puromycylated chain can also purify new polypeptides synthesized and determine the distribution of active translation in the ribosomes using immunofluorescence.
Applications of Puromycin
Puromycin is a reversible inhibitor of dipeptidyl-peptidase II (serine peptidase) and cytosol alanyl aminopeptidase (metallopeptidase). Puromycin can distinguish between aminopeptidase M (active) and cytosol alanyl aminopeptidase (inhibited by Puromycin).
The product is effective against gram-positive microorganisms but less active against acid-fast bacteria and is more inactive against gram-negative organisms. Puromycin will stop the growth of protozoa, bacteria algae, mammalian cells, and protozoa and is fast acting, killing 99percent of cells in just two days.
Puromycin's selective properties
Puromycin is ineffective for E. coli. The transformants resistant to Puromycin are selected in LB Agar medium, supplemented with 125 ug/ml puromycin. Puromycin's use to aid E. Coli selection requires precise pH adjustment and depends on the strain chosen. Using specially modified Puromycin is possible to ensure a smooth selection process and optimal results. Puromycin-containing plates are stable for a month when kept at temperatures of 4 degrees Celsius.
Puromycin resistance within yeast could be inherited through the expression of the Puromycin N-acetyltransferase (PAC) gene. The lethal levels of Puromycin are significantly greater for Saccharomyces cerevisiae compared to mammalian cell strains. The deletion of the gene that codes for Pdr5, a multidrug-efflux pump, Pdr5 sensitivity cells to the Puromycin. [citation needed.
The biological effects of Puromycin
Puromycin is an unspecific way of the growth of polypeptide chains. This, in turn, causes premature termination of translation. It hinders protein synthesis in two ways. It is a partner with donor substrates, peptidyl tRNA within the P site, and, as such, acts in the role of an absorber substrate. It also competes with aminoacyl tRNA for binding to the A' site inside the peptidyl transferase central.
Puromycin is employed to treat cell diseases as a specific agent within cell culture techniques. It is harmful to both eukaryotic and prokaryotic cells. The resistance to Puromycin is caused by the pac gene that encodes Puromycin N-acetyl transferase (PAC), which was detected in the Streptomyces production strain. Puromycin is insoluble within the solution (50 mg/ml) in a colourless 10 mg/ml solution. Puromycin remains stable for a year as a solution when stored at -20°C. The dosage recommended for use as a selector agent in cells is 1-10 mg/ml though it can be harmful to eukaryotic cells with levels as low as 1 mg/ml. Puromycin works quickly and kills up to a 99percent of non-resistant cells within two days.
Long-term synaptic plasticity that is required by memory-related processes requires changes in morphology at the protein level. Since Puromycin blocks protein synthesis in eukaryotic cells, injections of this drug can cause short-term and longer-term memory loss in mice.